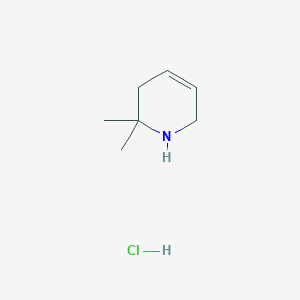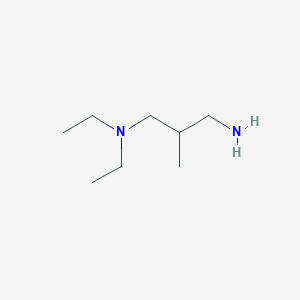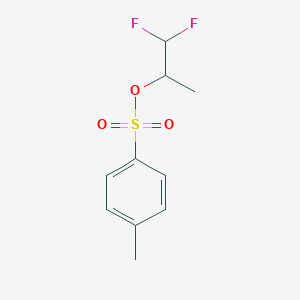
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C10H12F2O3S It is a derivative of propanol where two hydrogen atoms are replaced by fluorine atoms, and it is esterified with 4-methylbenzenesulfonic acid
准备方法
Synthetic Routes and Reaction Conditions
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate can be synthesized through the reaction of 1,1-difluoropropan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1,1-difluoropropan-2-ol and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1,1-difluoropropan-2-ol and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: Corresponding ketones or alcohols.
科学研究应用
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoropropan-2-yl 4-methylbenzenesulfonate: Similar structure but with an additional fluorine atom.
1,1-Difluoroethanol 4-methylbenzenesulfonate: Similar ester but with a shorter carbon chain.
1,1-Difluoropropan-2-yl benzenesulfonate: Similar ester but without the methyl group on the benzene ring.
Uniqueness
1,1-Difluoropropan-2-yl 4-methylbenzenesulfonate is unique due to its specific fluorination pattern and the presence of the 4-methylbenzenesulfonate ester group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C10H12F2O3S |
|---|---|
分子量 |
250.26 g/mol |
IUPAC 名称 |
1,1-difluoropropan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H12F2O3S/c1-7-3-5-9(6-4-7)16(13,14)15-8(2)10(11)12/h3-6,8,10H,1-2H3 |
InChI 键 |
WRHMUTFOTZSVCT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
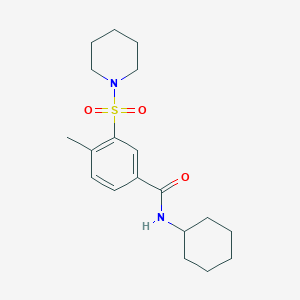

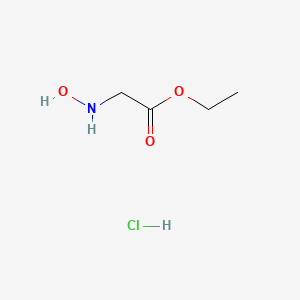
![tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13573680.png)

![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)


